An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and useful photophysical properties associated with the 1,3,4-oxadiazole scaffold.[1][2][3][4] This document details a common synthetic route, outlines the necessary experimental protocols, and presents the characterization data in a clear and accessible format.
Synthesis
The synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is typically achieved through the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is formed by the reaction of a benzoyl derivative with a 4-bromobenzohydrazide, or vice-versa. A widely used and effective method involves the reaction of a carboxylic acid and a hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[5][6]
The overall reaction can be depicted as follows:
Route 1: From 4-Bromobenzohydrazide and Benzoic Acid
Step 1: Formation of the diacylhydrazine intermediate 4-Bromobenzohydrazide reacts with benzoic acid.
Step 2: Cyclodehydration The resulting N'-benzoyl-4-bromobenzohydrazide undergoes intramolecular cyclization with the elimination of a water molecule, facilitated by a dehydrating agent like POCl₃, to yield the final product.
Alternatively, the reaction can be performed starting from benzohydrazide and 4-bromobenzoic acid.
Experimental Protocol
This protocol describes the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole from 4-bromobenzohydrazide and benzoic acid.
Materials:
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4-Bromobenzohydrazide
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Benzoic acid
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Phosphorus oxychloride (POCl₃)
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Methanol or Ethanol (for recrystallization)
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Crushed ice
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Sodium bicarbonate solution (NaHCO₃)
Procedure:
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In a round-bottom flask, a mixture of 4-bromobenzohydrazide (1 equivalent) and benzoic acid (1 equivalent) is prepared.
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Phosphorus oxychloride (POCl₃) is added cautiously to the mixture, serving as both the solvent and the dehydrating agent.[5][6]
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The reaction mixture is refluxed for a specified period, typically several hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with constant stirring.
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The resulting precipitate is collected by filtration.
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The crude product is washed with water and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
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The solid is then washed again with cold water until the washings are neutral.
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The crude 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure product as a solid.[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.
Characterization
The structure and purity of the synthesized 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole are confirmed using various spectroscopic techniques and physical property measurements.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉BrN₂O | [7] |
| Molecular Weight | 301.14 g/mol | [7] |
| Appearance | Light-brown to off-white solid/powder | [8][9] |
| Melting Point | 155-157 °C / 167-172 °C / 169-173 °C | [8][9][10] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the characteristic functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3267 | Aromatic C-H stretching |
| 1560 | C=N stretching of the oxadiazole ring |
| 1467 | Aromatic C=C stretching |
| 1018 | C-O-C stretching of the oxadiazole ring |
| 664 | C-Br stretching |
| [Data sourced from[8]] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure.
¹H NMR (CDCl₃): The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons of the phenyl and bromophenyl rings.
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. A signal for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole has been reported.[11]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The NIST WebBook contains mass spectral data for this compound.[7]
Characterization Workflow Diagram
Caption: Logical flow for the characterization of the synthesized compound.
Conclusion
This technical guide has outlined a reliable and commonly employed method for the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The straightforward synthesis and the intriguing properties of the 1,3,4-oxadiazole core make this compound and its derivatives promising candidates for further investigation and application development.
References
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. isca.me [isca.me]
- 5. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | 21510-43-0 | TCI AMERICA [tcichemicals.com]
- 10. jk-sci.com [jk-sci.com]
- 11. spectrabase.com [spectrabase.com]
